CO-Vidarabine -

CO-Vidarabine

Catalog Number: EVT-8780673
CAS Number:
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A potent inhibitor of ADENOSINE DEAMINASE. The drug induces APOPTOSIS of LYMPHOCYTES, and is used in the treatment of many lymphoproliferative malignancies, particularly HAIRY CELL LEUKEMIA. It is also synergistic with some other antineoplastic agents and has immunosuppressive activity.
Overview

CO-Vidarabine, also known as Vidarabine, is a synthetic nucleoside analog of adenosine that exhibits antiviral properties. It is primarily used in the treatment of viral infections, particularly those caused by herpes viruses. The compound is classified as an antiviral agent and is notable for its mechanism of action that interferes with viral DNA synthesis.

Source and Classification

Vidarabine is derived from the natural nucleoside adenosine and is classified under nucleoside analogs. Its chemical structure allows it to mimic the building blocks of DNA, making it effective against various viruses. The compound has been extensively studied for its pharmacological properties and therapeutic applications in virology.

Synthesis Analysis

Methods and Technical Details

The synthesis of Vidarabine can be achieved through several methods, including enzymatic reactions and chemical synthesis. One notable approach involves a multi-enzymatic cascade reaction that synthesizes Vidarabine 5′-monophosphate, a precursor to the active form of Vidarabine. This method utilizes specific enzymes to convert adenine into Vidarabine through a series of biotransformations, demonstrating high efficiency and yield under optimized conditions .

Another significant method involves a preparative biotransformation using continuous flow reactors, where Vidarabine is produced with high purity (over 99%) and yield (55%) by controlling reaction parameters such as substrate concentration, temperature, and pressure . Additionally, chemical synthesis routes have been developed that involve selective protection of hydroxyl groups on the sugar moiety followed by acylation processes to yield the desired product .

Molecular Structure Analysis

Structure and Data

Vidarabine has the molecular formula C10H13N5O4C_{10}H_{13}N_{5}O_{4} and a molar mass of 267.245 g/mol. Its structure consists of a purine base (adenine) linked to a ribose sugar, with specific functional groups that facilitate its activity as a nucleoside analog . The structural characteristics allow it to integrate into viral DNA during replication.

Chemical Reactions Analysis

Reactions and Technical Details

Vidarabine undergoes phosphorylation to become active. This process involves three sequential phosphorylation steps catalyzed by specific kinases, resulting in the formation of ara-ATP (adenosine triphosphate), which is the active form of Vidarabine . This triphosphate form competes with deoxyadenosine triphosphate during DNA synthesis, leading to the incorporation of Vidarabine into viral DNA strands.

Mechanism of Action

Process and Data

The mechanism of action of Vidarabine centers on its role as a nucleoside analog. Once phosphorylated to ara-ATP, it serves both as a substrate for viral DNA polymerase and as an inhibitor. By competing with deoxyadenosine triphosphate, ara-ATP leads to the incorporation of faulty nucleotides into the viral DNA, ultimately impairing viral replication . This dual role enhances its efficacy against various DNA viruses.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vidarabine is characterized by several physical properties:

  • Appearance: White crystalline solid
  • Solubility: Poorly soluble in water
  • Melting Point: Approximately 160 °C
  • pH: Typically ranges between 5.0 - 7.0 in solution

Chemical properties include:

  • Stability: Sensitive to light and moisture
  • Reactivity: Undergoes hydrolysis in aqueous solutions over time .

These properties influence its formulation and storage conditions in pharmaceutical applications.

Applications

Scientific Uses

Vidarabine has been utilized extensively in clinical settings for treating infections caused by herpes simplex virus and varicella-zoster virus. Its antiviral activity has been confirmed through numerous studies demonstrating effectiveness against these pathogens in both laboratory settings and clinical trials . Additionally, research continues into developing prodrugs of Vidarabine to enhance its bioavailability and therapeutic potential against resistant viral strains .

Historical Development and Discovery of CO-Vidarabine

Marine Natural Product Origins and Early Isolation from Tethya crypta

The foundation of CO-Vidarabine (formally known as vidarabine or 9-β-D-arabinofuranosyladenine) traces directly to groundbreaking marine biodiscovery in the mid-20th century. In the early 1950s, chemists Werner Bergmann and Robert Feeney isolated unprecedented nucleoside structures from the Caribbean sponge Tethya crypta (synonym Cryptotethya crypta). These compounds, identified as spongothymidine (1-β-D-arabinofuranosylthymine) and spongouridine (1-β-D-arabinofuranosyluracil), represented a profound biochemical novelty: they contained D-arabinose rather than the D-ribose sugar ubiquitous in terrestrial nucleosides [1] [8]. This structural deviation from canonical nucleosides immediately captured scientific interest due to its potential biological implications.

The isolation process involved meticulous extraction and purification from sponge tissues, revealing compounds with a reversed stereochemistry at the 2' carbon position compared to ribose-based nucleosides. This minor configurational difference—termed the "arabino" configuration—proved biologically significant. Critically, these sponge-derived nucleosides demonstrated in vitro antiviral activity, suggesting a unique mechanism of interference with nucleic acid metabolism [1] [8]. Their discovery marked the first identification of bioactive arabinosyl nucleosides in nature and laid the essential chemical blueprint for subsequent synthetic antiviral development.

Table 1: Key Marine Natural Product Precursors to Vidarabine

Natural ProductChemical NameSource OrganismDiscovery YearCore Structural Feature
Spongouridine1-β-D-arabinofuranosyluracilTethya crypta1951Arabinose sugar moiety
Spongothymidine1-β-D-arabinofuranosylthymineTethya crypta1951Arabinose sugar moiety

Semisynthetic Derivative Development Inspired by Spongothymidine and Spongouridine

The discovery of spongouridine and spongothymidine ignited intense synthetic chemistry efforts aimed at creating novel nucleoside analogs with enhanced therapeutic potential. Inspired specifically by the arabinose configuration of spongouridine, researchers led by Bernard Randall Baker at the Stanford Research Institute (SRI International) achieved the first laboratory synthesis of adenine arabinoside (vidarabine) in 1960 [2] [9]. This synthesis was initially part of a program seeking anticancer agents, exploiting the premise that nucleoside analogs might disrupt DNA synthesis in rapidly dividing tumor cells.

The synthetic pathway involved complex stereoselective glycosylation to attach adenine to the arabinofuranose ring system, overcoming significant challenges in achieving correct anomeric configuration and purity. Early chemical synthesis routes were laborious and low-yielding, prompting later innovations. A pivotal advancement emerged from collaborative chemical-enzymatic synthesis:

  • Chemical synthesis of 2,2'-O-anhydro-1-β-D-arabinofuranosyluracil (anhydro-ara-U)
  • Acid hydrolysis to yield ara-U
  • Enzymatic transglycosylation using purine nucleoside phosphorylase to transfer the arabinosyl moiety to adenine, forming vidarabine with high stereospecificity [2].

This method significantly improved efficiency and paved the way for commercial-scale production under the trade name "Arasena-A" in Japan by 1984. Crucially, replacing uracil (as in spongouridine) with adenine created a compound (vidarabine) mimicking endogenous deoxyadenosine yet sterically distinct enough to interfere with viral nucleic acid polymerization. Subsequent research also demonstrated that structural modifications at the 6-position of the purine ring (e.g., 6-dimethylaminopurine arabinoside) yielded derivatives with heightened selectivity against specific viruses like varicella-zoster virus [4].

Table 2: Key Milestones in Vidarabine Synthesis Development

YearAchievementResearch Group/EntitySignificance
1960First chemical synthesis of vidarabineBaker lab (Stanford Research Institute)Proof-of-concept for arabinose-adenine nucleoside
Early 1980sEnzymatic transglycosylation method developedMultiple groupsEfficient, stereospecific large-scale production
1984Commercial synthesis (Arasena-A)Not specified (Japan)Enabled clinical use
1991Synthesis of 6-alkylaminopurine arabinosidesAntiviral research groupsImproved selectivity for VZV

Evolution from Antineoplastic to Antiviral Applications

Vidarabine's initial development trajectory focused squarely on cancer chemotherapy. Its mechanism—intended inhibition of DNA synthesis—aligned logically with strategies targeting rapidly proliferating tumor cells. Preclinical studies confirmed its capacity to inhibit DNA polymerase activity and incorporate into DNA strands, causing chain termination [1] [8]. However, clinical evaluation revealed limited efficacy against most malignancies and significant systemic toxicity at doses required for antineoplastic effects, dampening enthusiasm for its oncological use [1].

A paradigm shift occurred in 1964 when researchers M. Privat de Garilhe and J. De Rudder demonstrated vidarabine's potent in vitro activity against herpes simplex virus (HSV) and other DNA viruses [2] [8]. This pivotal finding redirected development toward virology. Subsequent mechanistic studies elucidated its antiviral specificity:

  • Viral kinase-mediated activation: Within virus-infected cells, vidarabine undergoes stepwise phosphorylation primarily by viral thymidine kinase to its active triphosphate form, ara-ATP.
  • Dual inhibitory actions:
  • Competitive inhibition: Ara-ATP competes with deoxyadenosine triphosphate (dATP) for binding to viral DNA polymerase.
  • Chain termination: Incorporation of ara-ATP into elongating viral DNA prevents further chain elongation due to the absence of a 3'-hydroxyl group in the arabinose sugar.
  • Additional targets: Vidarabine diphosphate (ara-ADP) inhibits ribonucleotide reductase, depleting deoxynucleotide pools essential for viral DNA replication [2] [8].

The selectivity of vidarabine arises partly because viral DNA polymerases exhibit significantly higher affinity for ara-ATP than cellular DNA polymerases. Furthermore, the active triphosphate metabolite (ara-ATP) persists longer in HSV-infected cells compared to uninfected cells [2].

Clinical validation came decisively through the work of Richard J. Whitley and colleagues in 1976. Their studies established vidarabine's efficacy in treating life-threatening herpes simplex encephalitis and neonatal herpes infections, reducing mortality rates substantially [8]. This led to its approval by the U.S. Food and Drug Administration (FDA) in 1976 for systemic treatment of severe HSV infections, marking it as the first systemically administered nucleoside antiviral licensed for human use [1] [9]. While its systemic use declined later due to the advent of less toxic agents like acyclovir, vidarabine retained relevance in ophthalmology (as a topical ointment for HSV keratitis) and for treating acyclovir-resistant herpesvirus strains due to its distinct mechanism of activation and action [1] [8].

Table 3: Evolution of Vidarabine's Primary Clinical Indications

Time PeriodPrimary Therapeutic FocusKey Finding/ApplicationMechanistic Basis
1960-1964Anticancer agentLimited efficacy in tumors; significant toxicityInhibition of cellular DNA synthesis/polymerase
1964-1976Antiviral developmentIn vitro activity vs. HSV, VZV, vaccinia virusSelective phosphorylation & inhibition of viral DNA polymerase
Post-1976Approved AntiviralTreatment of HSV encephalitis, neonatal HSV, VZV in immunocompromised; Ophthalmic HSVChain termination in viral DNA; activity vs. some acyclovir-resistant strains
PresentNiche applicationAcyclovir-resistant HSV/VZV; Research toolDistinct activation pathway (less reliant on viral TK mutants)

Properties

Product Name

CO-Vidarabine

IUPAC Name

(8R)-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6?,7-,8?,9?/m1/s1

InChI Key

FPVKHBSQESCIEP-LDIRUYLGSA-N

SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O

Isomeric SMILES

C1[C@H](C2=C(NC=N1)N(C=N2)C3CC(C(O3)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.